molecular formula C18H21N3O4S B14164545 1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene CAS No. 896071-96-8

1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene

Cat. No.: B14164545
CAS No.: 896071-96-8
M. Wt: 375.4 g/mol
InChI Key: UFDKVXFROJACKH-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene typically involves multiple steps. One common method starts with the preparation of substituted indanone and o-phthalaldehyde as raw materials. These are subjected to condensation dehydration to obtain an intermediate, which is then reduced to another intermediate. Finally, substitution reactions are carried out to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

896071-96-8

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

15-(2,2-dimethoxyethylsulfanyl)-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene

InChI

InChI=1S/C18H21N3O4S/c1-18(2)6-12-10(7-24-18)5-11-14-15(25-16(11)21-12)17(20-9-19-14)26-8-13(22-3)23-4/h5,9,13H,6-8H2,1-4H3

InChI Key

UFDKVXFROJACKH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=NC=N4)SCC(OC)OC)C

solubility

54.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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